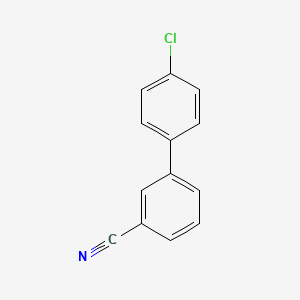

3-(4-Chlorophenyl)benzonitrile

Descripción general

Descripción

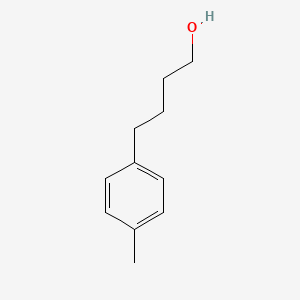

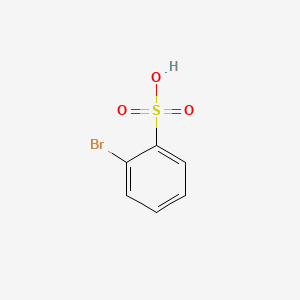

3-(4-Chlorophenyl)benzonitrile is a chemical compound with the molecular formula C13H8ClN and a molecular weight of 213.67 .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Chlorophenyl)benzonitrile are not available, there are studies on the reactions of similar compounds . For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)benzonitrile has a molecular weight of 213.67 . Unfortunately, specific physical and chemical properties of this compound were not found in the retrieved documents.

Aplicaciones Científicas De Investigación

Spectroscopic Characterization and Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)benzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . This allows for a deeper understanding of the compound’s structure and properties .

Natural Bond Orbital (NBO) Analysis

Through NBO analysis, the charge delocalization within the molecule can be studied . This provides insights into the electronic structure of the compound, which can be useful in various fields of research .

Dielectric Studies

Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined . These studies can help understand the compound’s behavior in different electromagnetic fields .

Thermodynamic Properties

Thermodynamic properties such as enthalpy and entropy have also been investigated . This information can be crucial in understanding the compound’s stability and reactivity .

Biological Activities

Molecular docking studies are performed to explore the interaction between the 3-(4-Chlorophenyl)benzonitrile and Influenza endonuclease inhibitor . This suggests potential applications in the development of new drugs or therapies .

Solvent in Perfumery and Pharmaceutical Industries

Benzonitrile, a derivative of 3-(4-Chlorophenyl)benzonitrile, is used as a common solvent in the perfumery and pharmaceutical industries . It is also used to extract fatty acids and hydrocarbons .

Biocatalysis Reactions

Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests in organic synthesis . For instance, two nitrilases BjNIT6402 from Bradyrhizobium japonicum USDA 110 and HsNIT from Herbaspirillum sp. GW103 could efficiently hydrolyze 3-(4-chlorophenyl) glutaronitrile into optically pure (S)-3-(4-chlorophenyl)-4-cyanobutanoic acid .

Direcciones Futuras

While specific future directions for 3-(4-Chlorophenyl)benzonitrile were not found in the retrieved documents, there are ongoing research advancements in the field of organic synthesis, particularly in the development of eco-friendly synthetic strategies . These advancements could potentially influence future research involving 3-(4-Chlorophenyl)benzonitrile.

Mecanismo De Acción

Target of Action

It’s known that benzylic halides, which are structurally similar to 3-(4-chlorophenyl)benzonitrile, typically react via an sn1 or sn2 pathway . This suggests that the compound might interact with biological targets in a similar manner.

Mode of Action

Based on its structural similarity to benzylic halides, it can be inferred that the compound might undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule, leading to changes in the molecule’s structure and function .

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities, suggesting that 3-(4-chlorophenyl)benzonitrile might also interact with multiple biochemical pathways .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYWRRITUDDJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362637 | |

| Record name | 3-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89346-59-8 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89346-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)